molecular formula C14H20N4O B7500189 N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide

N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide

Cat. No. B7500189
M. Wt: 260.33 g/mol
InChI Key: BFAQVGVDMRODSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as amantadine, is a synthetic compound that has been used for various scientific research applications. It was originally developed as an antiviral drug for the treatment of influenza A, but it has since been found to have other uses due to its unique chemical properties. In

Scientific Research Applications

N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide has been used in various scientific research applications due to its unique chemical properties. It has been found to be a potent inhibitor of the M2 proton channel of the influenza A virus, which makes it an effective antiviral drug. It has also been found to have neuroprotective properties and has been used in the treatment of Parkinson's disease and other neurological disorders. Additionally, it has been used in research on drug addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide is primarily through its inhibition of the M2 proton channel of the influenza A virus. This inhibition prevents the virus from replicating and spreading throughout the body. Additionally, it has been found to have neuroprotective properties through its inhibition of NMDA receptors, which are involved in excitotoxicity and neuronal damage. It has also been found to modulate the release of dopamine and other neurotransmitters, which may contribute to its effects on drug addiction.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide are primarily related to its inhibition of the M2 proton channel and its effects on neurotransmitter release. Inhibition of the M2 proton channel prevents the influenza A virus from replicating and spreading throughout the body, while modulation of neurotransmitter release may contribute to its effects on drug addiction.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments include its potency as an inhibitor of the M2 proton channel and its neuroprotective properties. However, its use may be limited by its potential toxicity and side effects, as well as its specificity for certain targets.

Future Directions

For research on N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide include further exploration of its neuroprotective properties and its potential as a treatment for neurological disorders. Additionally, research on its effects on drug addiction may lead to the development of new treatments for substance use disorders. Finally, further research on its mechanism of action may lead to the development of new antiviral drugs that target the M2 proton channel.

Synthesis Methods

The synthesis of N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 1-amino-2-adamantanol with ethyl chloroacetate to form ethyl 2-(2-adamantylamino) acetate. The resulting compound is then reacted with sodium azide to form N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide. The synthesis of this compound is relatively simple and can be done in a laboratory setting.

properties

IUPAC Name

N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c19-13(6-18-8-15-7-16-18)17-14-11-2-9-1-10(4-11)5-12(14)3-9/h7-12,14H,1-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAQVGVDMRODSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-adamantyl)-2-(1,2,4-triazol-1-yl)acetamide

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